molecular formula C15H11F3N4O2 B2449679 N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415603-70-0

N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2449679
CAS No.: 2415603-70-0
M. Wt: 336.274
InChI Key: REFRBKOFZSDCHI-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a carboxamide group attached to the imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide: shares structural similarities with other imidazo[1,2-b]pyridazine derivatives, such as:

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-24-12-4-2-9(15(16,17)18)8-11(12)20-14(23)10-3-5-13-19-6-7-22(13)21-10/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFRBKOFZSDCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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